N-Ethyl-L-Leucinamid

Übersicht

Beschreibung

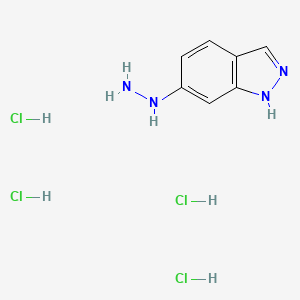

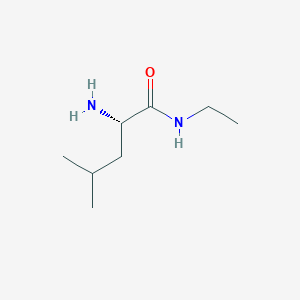

N-ethyl-L-leucinamide is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-ethyl-L-leucinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-L-leucinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Forschung: Chirale Aminosäureanalyse

N-Ethyl-L-Leucinamid wird bei der chiralen Derivatisierung von Aminosäuren zur enantiomeren Analyse verwendet. Diese Anwendung ist in der biomedizinischen Forschung von entscheidender Bedeutung, insbesondere bei der Untersuchung von Altersdepression, wo die Trennung und Quantifizierung von Aminosäureenantiomeren für die Identifizierung potenzieller Biomarker von Bedeutung sind .

Pharmazeutika: Wirkstoffdesign und Transporter-Targeting

In der Pharmazeutik haben Modifikationen wie die Acetylierung von Aminosäuren, ähnlich der Struktur von this compound, gezeigt, dass sie die Aufnahme von Molekülen in Zellen von einem Transportertyp zu einem anderen umstellen können. Dieses Prinzip hilft bei der Entwicklung von Medikamenten, die auf bestimmte Transporter abzielen, um die Wirkstoffabgabe und Wirksamkeit zu optimieren .

Peptidsynthese: Lösungsphasenpeptidsynthese

This compound findet seine Anwendung in der Peptidsynthese, insbesondere in der Lösungsphasensynthese. Seine Eigenschaften machen es für Reaktionen geeignet, die die Bausteine von Proteinen bilden, die für verschiedene biologische Funktionen und industrielle Anwendungen unerlässlich sind .

Biotechnologie: Enzymsubstrat und Strukturuntersuchungen

In der biotechnologischen Forschung dienen Verbindungen wie this compound als Substrate in enzymatischen Reaktionen. Beispielsweise wird es bei der Bestimmung von freigesetztem Ammoniak mit der Glutamatdehydrogenase-Reaktion verwendet, die für das Verständnis der Enzymkinetik und -funktion entscheidend ist .

Umweltwissenschaften: Nanopartikelfunktionalisierung

Obwohl nicht direkt mit this compound zusammenhängend, lassen sich die Prinzipien der Funktionalisierung von Molekülen auf die Umweltwissenschaften übertragen. Magnetische Nanopartikel (MNPs) werden beispielsweise funktionalisiert, um ihre Reaktivität und Kapazität für die Umweltbehebung zu verbessern, ein Konzept, das sich möglicherweise auf die Funktionalisierung von this compound für Umweltanwendungen übertragen lassen könnte .

Chemische Auflösung: Optische Aktivität und Assay

Die optische Aktivität von this compound wird bei der chemischen Auflösung von N-Acyl-Aminosäuren genutzt. Dieser Prozess ist fundamental für die Herstellung von optisch reinen Substanzen, was ein kritischer Schritt bei der Herstellung verschiedener Pharmazeutika und Feinchemikalien ist .

Wirkmechanismus

Target of Action

N-ethyl-L-leucinamide primarily targets the monocarboxylate transporter type 1 (MCT1) and organic anion transporters (OAT1 and OAT3) . These transporters are responsible for the uptake of small-molecule drugs into cells .

Mode of Action

The acetylation of leucine, a process that forms N-ethyl-L-leucinamide, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

N-ethyl-L-leucinamide enters metabolic pathways, and its effects are mediated via its metabolic products . The acetylation of leucine, which forms N-ethyl-L-leucinamide, reveals a way for the rational design of drugs to target anion transporters .

Pharmacokinetics

The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-ethyl-L-leucinamide as a drug . The enantiomers of N-ethyl-L-leucinamide show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of N-ethyl-L-leucinamide’s action is the activation of leucine-mediated signaling and metabolic processes inside cells . This is achieved by bypassing LAT1, the rate-limiting step in these processes .

Biochemische Analyse

Biochemical Properties

N-ethyl-L-leucinamide plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism and protein interactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminoacyl-tRNA synthetases, which are crucial for protein synthesis. These interactions typically involve the formation of hydrogen bonds and other non-covalent interactions, facilitating the incorporation of N-ethyl-L-leucinamide into growing peptide chains .

Cellular Effects

N-ethyl-L-leucinamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, N-ethyl-L-leucinamide can modulate the activity of mTOR (mechanistic target of rapamycin) signaling pathways, which are essential for cell growth and proliferation. Additionally, it can influence the expression of genes involved in amino acid transport and metabolism, thereby impacting overall cellular function .

Molecular Mechanism

The molecular mechanism of N-ethyl-L-leucinamide involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, N-ethyl-L-leucinamide can inhibit the activity of certain proteases by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular processes .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N-ethyl-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-4-10-8(11)7(9)5-6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAKRYUDLXZGCT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1450068.png)

![7-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1450070.png)